molecular formula C18H39NO3 B15163496 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- CAS No. 183253-71-6

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-

Cat. No.: B15163496
CAS No.: 183253-71-6
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-FGTMMUONSA-N
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Description

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-, also known as phytosphingosine, is a naturally occurring amino alcohol. It is a key component of sphingolipids, which are essential constituents of cell membranes. This compound is known for its role in maintaining the structural integrity of cell membranes and its involvement in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- typically involves the reduction of sphingosine or sphinganine. One common method is the catalytic hydrogenation of sphingosine in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant or yeast cells. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-, such as ketones, aldehydes, and substituted amino alcohols .

Scientific Research Applications

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- involves its incorporation into cell membranes, where it helps maintain membrane integrity and fluidity. It also participates in cell signaling pathways by interacting with specific receptors and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its ability to modulate cell signaling pathways and its therapeutic potential in skin care applications distinguish it from other similar compounds .

Properties

CAS No.

183253-71-6

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

(2R,3R,4S)-2-aminooctadecane-1,3,4-triol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m1/s1

InChI Key

AERBNCYCJBRYDG-FGTMMUONSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]([C@@H]([C@@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Origin of Product

United States

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